Tetrahydrozoline Nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFLMKSDLCPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118201-38-0 | |
| Record name | Tetrahydrozoline nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROZOLINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Its Therapeutic and Non Therapeutic Uses
The parent compound, tetryzoline (B1198887) (also known as tetrahydrozoline), was patented in 1954 and introduced for medical use in 1959. wikipedia.orgnih.gov Initially, its therapeutic application was centered on its vasoconstrictive properties, making it a key ingredient in over-the-counter eye drops and nasal sprays to alleviate redness and congestion. wikipedia.orgnih.govdrugbank.com Tetrahydrozoline (B7765393) nitrate (B79036) is specifically used as a drug for the temporary relief of discomfort and redness of the eyes resulting from minor irritations. nih.gov
Over the decades, the use of tetrahydrozoline has evolved. It is now also found in combination with other substances like lubricants, anti-irritants, antihistamines, corticosteroids, and glucocorticoids to enhance its therapeutic effects. nih.govdrugbank.com
However, the accessibility of tetrahydrozoline-containing products has led to their misuse in non-therapeutic and criminal contexts. nih.gov There have been documented cases of its use in drug-facilitated sexual assaults and even homicides. wikipedia.orgnih.govresearchgate.net An urban legend, which has been debunked, suggested that oral ingestion could cause severe diarrhea, but in reality, it can lead to more serious consequences like nausea, vomiting, seizures, or coma. wikipedia.org The non-medical use of tetrahydrozoline has prompted increased scrutiny and calls for further research into its toxicity and mechanisms of action. nih.govspringermedizin.de
Chemical Classification and Structural Features Relevant to Biological Activity
Tetrahydrozoline (B7765393) nitrate (B79036) is chemically classified as an organic nitrate salt. nih.gov Its parent compound, tetryzoline (B1198887), is an imidazoline (B1206853) derivative. nih.govmedchemexpress.commedchemexpress.com The core structure consists of a 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole moiety. nih.gov
The biological activity of tetrahydrozoline is primarily attributed to its function as an alpha-adrenergic agonist, with effects on both alpha-1 and alpha-2 receptors. wikipedia.orgsmolecule.com The interaction with alpha-1 adrenergic receptors is responsible for its vasoconstrictive effects, which alleviate redness in the eyes and nasal congestion by constricting dilated blood vessels. drugbank.com The imidazoline structure is crucial for this receptor binding and subsequent biological response. researchgate.net The nitrate salt form facilitates its formulation into pharmaceutical preparations. nih.gov
Below is a table summarizing the key chemical and physical properties of Tetrahydrozoline Nitrate:
| Property | Value | Source |
| Molecular Formula | C13H17N3O3 | nih.gov |
| Molecular Weight | 263.29 g/mol | nih.gov |
| IUPAC Name | nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | nih.gov |
| CAS Number | 118201-38-0 | nih.gov |
Overview of Contemporary Research Domains and Emerging Scientific Challenges
Alpha-Adrenergic Receptor Agonism
Tetrahydrozoline's primary mechanism of action involves its role as an agonist at alpha-adrenergic receptors. nih.govtargetmol.commedchemexpress.com This interaction is the foundation for its widespread use as a vasoconstrictor. targetmol.commedchemexpress.comnih.govmedchemexpress.com
Selective Alpha-1 Adrenergic Receptor Activation and its Signaling Cascades
Tetrahydrozoline is recognized as a selective alpha-1 adrenergic receptor agonist. drugbank.comnih.govmdpi.com This selectivity is crucial to its pharmacological profile. The activation of alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs), initiates a specific signaling cascade. wikipedia.org Upon agonist binding, the associated Gq heterotrimeric G protein activates phospholipase C (PLC). wikipedia.org
PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.org The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the cellular response. wikipedia.org
Cellular and Molecular Basis of Vasoconstriction
The activation of alpha-1 adrenergic receptors by tetrahydrozoline on the smooth muscle cells of blood vessels is the direct cause of vasoconstriction. nih.govwikipedia.org This effect is particularly prominent in the small arterioles of the conjunctiva and nasal passages. nih.govdrugbank.com The increased intracellular calcium concentration, initiated by the IP3 signaling pathway, is a key event. Calcium ions bind to calmodulin, and this complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, which enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and a narrowing of the blood vessels. wikipedia.org This vasoconstriction leads to a reduction in blood flow to the area, thereby decreasing congestion and redness. nih.govontosight.ai
Imidazoline (B1206853) Receptor Binding and Associated Systemic Pharmacodynamics
In addition to its effects on alpha-adrenergic receptors, tetrahydrozoline also binds to imidazoline receptors, which contributes to its systemic pharmacodynamic profile, particularly when absorbed systemically. drugbank.comresearchgate.netclintox.org
Central Nervous System Alpha-2 Adrenoceptor Mediation
Upon systemic absorption, tetrahydrozoline can cross the blood-brain barrier and interact with central alpha-2 adrenoceptors. nih.govdrugbank.comacs.org While it is primarily an alpha-1 agonist peripherally, its central actions are significantly mediated by alpha-2 adrenergic receptors. drugbank.comontosight.ai The activation of these presynaptic autoreceptors in the brainstem, such as in the locus coeruleus, inhibits the release of norepinephrine (B1679862). wikipedia.org This reduction in sympathetic outflow from the central nervous system leads to systemic effects like a decrease in blood pressure and heart rate. drugbank.comacs.org
Neuropharmacological Modulation and Sedative Effects
The interaction of tetrahydrozoline with central alpha-2 adrenoceptors and potentially imidazoline receptors is responsible for its neuropharmacological modulatory effects, most notably sedation. nih.govdrugbank.comnih.gov The decreased neuronal firing and release of norepinephrine in the central nervous system contribute to a state of drowsiness and lethargy. nih.gov These sedative properties are a significant concern, especially in cases of accidental ingestion, and are a direct consequence of the drug's ability to modulate central adrenergic and imidazoline systems. drugbank.comnih.govresearchgate.net
Comparative Pharmacodynamics with Related Imidazoline Derivatives
The imidazoline class of compounds includes several other derivatives with similar but distinct pharmacodynamic properties. nih.gov A comparison with related drugs such as oxymetazoline (B75379), xylometazoline (B1196259), and naphazoline (B1676943) highlights the unique characteristics of tetrahydrozoline.
| Feature | Tetrahydrozoline | Oxymetazoline | Xylometazoline | Naphazoline |
| Primary Receptor Target | Alpha-1 Adrenergic Agonist | Alpha-1 & Alpha-2 Adrenergic Agonist | Alpha-1 & Alpha-2 Adrenergic Agonist | Alpha-1 & Alpha-2 Adrenergic Agonist |
| Duration of Action | Shorter | Longer | Longer | Shorter |
| Potency | Less Potent | More Potent | More Potent | Less Potent |
This table is a simplified representation based on available data.
Oxymetazoline and xylometazoline generally exhibit a longer duration of action compared to tetrahydrozoline and naphazoline. nih.gov For instance, the effects of oxymetazoline and xylometazoline can last up to 8 hours, whereas tetrahydrozoline's effects may not persist beyond 4 hours. nih.gov While all are alpha-adrenergic agonists, the relative selectivity and potency for alpha-1 versus alpha-2 receptors can differ, influencing their clinical efficacy and side effect profiles. nih.govpreprints.org For example, oxymetazoline and xylometazoline are often considered more effective vasoconstrictors in surgical settings. nih.gov
Analysis of Structure-Activity Relationships Across Analogues (e.g., Oxymetazoline, Xylometazoline, Naphazoline, Phenylephrine)
The pharmacological activity of tetrahydrozoline and its analogues is intrinsically linked to their chemical structures. These compounds are generally classified as either imidazoline derivatives or phenethylamines, a distinction that governs their interaction with adrenergic receptors. nih.goventokey.com The core of tetrahydrozoline, naphazoline, oxymetazoline, and xylometazoline is the imidazoline ring, a five-membered ring containing two nitrogen atoms. entokey.com In contrast, phenylephrine (B352888) belongs to the phenethylamine (B48288) class. nih.gov
The variations in the substituents on these core structures dictate the compounds' affinity and selectivity for α1 and α2-adrenergic receptor subtypes.
Tetrahydrozoline and Naphazoline: These two compounds are structurally similar, featuring an imidazoline ring linked to a tetrahydronaphthalene or naphthalene (B1677914) system, respectively. nih.gov Tetrahydrozoline acts as a selective α1-receptor agonist. nih.govdrugbank.com Naphazoline, however, is a mixed α1/α2 receptor agonist, showing a binding affinity for α2 receptors that is approximately twice its affinity for α1 receptors. nih.gov
Oxymetazoline and Xylometazoline: These analogues are also structurally very similar to each other, with oxymetazoline possessing an additional hydroxyl group that xylometazoline lacks. nih.gov This minor structural change results in different potencies. Oxymetazoline exhibits a significantly higher affinity for α-adrenergic receptors, particularly the α1a subtype, which may contribute to its higher potency compared to xylometazoline. nih.gov Furthermore, oxymetazoline has a notable preference for α2 receptors over α1 receptors, with some reports suggesting a binding affinity ratio of approximately 5:1 (α2:α1). nih.gov It also binds preferentially to α-2A receptors. entokey.com
Phenylephrine: As a phenethylamine, phenylephrine's structure is distinct from the imidazoline derivatives. It is primarily a selective α1-agonist with minimal activity at α2 receptors. dynamed.comentokey.com Studies indicate that for both phenethylamines and imidazolines to have agonist activity at α2-adrenergic receptors, a catechol moiety (two hydroxyl groups on the aromatic ring) is an absolute requirement. researchgate.net The absence of this feature in phenylephrine contributes to its α1 selectivity.
The duration of action also varies among these analogues, which can be attributed to their structural differences. Oxymetazoline and xylometazoline are known to have a considerably longer duration of action (up to 8 hours) compared to phenylephrine (approximately 1 hour). nih.gov
| Compound | Receptor Selectivity | Binding Affinity / Notes |
|---|---|---|
| Tetrahydrozoline | Selective α1-agonist | Primarily stimulates α1-adrenergic receptors. nih.govdrugbank.com |
| Naphazoline | Mixed α1/α2-agonist | Binding affinity ratio of ~2:1 for α2:α1 receptors. nih.gov |
| Oxymetazoline | α2 > α1 agonist | Binding affinity ratio of ~5:1 for α2:α1 receptors; preferential for α2A subtype. nih.goventokey.com High affinity for α1a adrenoreceptors. nih.gov |
| Xylometazoline | α-agonist | Structurally similar to oxymetazoline, acts as an alpha-adrenergic agonist. nih.gov |
| Phenylephrine | Selective α1-agonist | Has significantly less α2-agonist potency compared to norepinephrine. dynamed.comentokey.com |
| Compound | Core Structure | Key Structural Features | Structure-Activity Relationship Highlight |
|---|---|---|---|
| Tetrahydrozoline | Imidazoline | Imidazoline ring linked to a tetrahydronaphthalene moiety. nih.gov | The saturated portion of the naphthalene ring system contributes to its α1 selectivity. |
| Naphazoline | Imidazoline | Imidazoline ring linked to a naphthalene moiety. nih.gov | The fully aromatic naphthalene ring system results in mixed α1/α2 activity. nih.gov |
| Oxymetazoline | Imidazoline | Features a hydroxyl group on the phenyl ring and a tert-butyl group. nih.gov | The hydroxyl group enhances potency and contributes to its prolonged duration of action and α2 selectivity. nih.govnih.gov |
| Xylometazoline | Imidazoline | Lacks the hydroxyl group present in oxymetazoline but has methyl groups on the phenyl ring. nih.gov | Demonstrates effective α-agonist activity, but is considered less potent than oxymetazoline. nih.gov |
| Phenylephrine | Phenethylamine | Aromatic ring with one hydroxyl group; lacks the imidazoline ring. nih.gov | Lacks the catechol structure required for significant α2-agonist activity, making it a selective α1-agonist. dynamed.comresearchgate.net |
Absorption Characteristics and Systemic Bioavailability
Tetrahydrozoline can be absorbed into the systemic circulation regardless of the administration route, which can occasionally lead to systemic effects. drugs.comnafdac.gov.ng
Following topical application to the eye, tetrahydrozoline is absorbed systemically. nafdac.gov.ng The unique physiological barriers of the eye mean that the ocular bioavailability of traditionally formulated eye drops is generally low. nih.gov The primary pathway for drug absorption into the intraocular tissues is through the cornea and the conjunctival-scleral route. nih.gov
A study involving healthy volunteers who received therapeutic ocular doses of a 0.05% tetrahydrozoline solution demonstrated that the compound is detectable in both serum and urine. nih.gov The systemic absorption showed variability among individuals, with peak serum concentrations (Cmax) ranging from 0.068 to 0.380 ng/mL. nih.govresearchgate.net The mean serum half-life (T½) of tetrahydrozoline was determined to be approximately 6 hours. nih.govresearchgate.net All participants in the study had detectable urine concentrations of tetrahydrozoline 24 hours after administration. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Maximum Serum Concentration (Cmax) | 0.068 - 0.380 ng/mL | nih.govresearchgate.net |
| Mean Serum Half-life (T½) | ~6 hours | nih.govresearchgate.net |
| Urine Concentration at 24h | 13 - 210 ng/mL | nih.govresearchgate.net |
While specific studies on the oral bioavailability and gastrointestinal absorption of tetrahydrozoline nitrate are not extensively detailed in the provided results, accidental ingestion cases confirm that the compound is absorbed from the gastrointestinal tract. researchgate.net The systemic effects observed after ingestion, such as central nervous system depression, indicate significant absorption. nih.govnafdac.gov.ngresearchgate.net However, quantitative human pharmacokinetic data following oral administration is limited. acs.org One case report calculated a plasma half-life of 4.4 hours in a pediatric case after ingestion. acs.org
Distribution Dynamics in Biological Compartments
Once absorbed systemically, tetrahydrozoline distributes into various biological compartments.
The occurrence of profound central nervous system (CNS) depression, drowsiness, and even coma following overdose or accidental ingestion strongly indicates that tetrahydrozoline crosses the blood-brain barrier. nih.govnafdac.gov.ngresearchgate.net This CNS penetration is a characteristic feature of imidazoline derivatives. nih.gov
Detailed tissue distribution studies for this compound in humans are not available in the search results. The compound acts on alpha-adrenergic receptors, which are widely distributed throughout the body, particularly on blood vessels. nih.govnafdac.gov.ng Systemic distribution is evident from the wide-ranging systemic effects reported, such as changes in blood pressure and body temperature. nih.gov
Excretion Kinetics and Elimination Routes
The elimination of tetrahydrozoline from the body is a critical aspect of its pharmacokinetic profile. The primary route of excretion that has been documented is through the kidneys.
Research indicates that the kidneys are a principal route for the elimination of tetrahydrozoline. hres.ca Following therapeutic ocular administration, tetrahydrozoline is absorbed systemically and can be detected in the urine. apollohospitals.comnih.gov Studies have shown that the compound is excreted, at least in part, chemically unchanged. acs.org
In a clinical investigation involving healthy volunteers who received 0.05% tetrahydrozoline eye drops, urine samples were collected and analyzed. hres.caekb.eg At 24 hours post-application, all subjects had detectable concentrations of tetrahydrozoline in their urine. hres.caekb.eg The measured concentrations varied among individuals, falling within a specific range. hres.caekb.eg While the parent compound has been identified in urine, detailed information regarding the renal excretion of its metabolites is not extensively available in current literature. apollohospitals.comnih.govresearchgate.net
| Parameter | Finding | Time Point | Source |
|---|---|---|---|
| Urine Concentration of Tetrahydrozoline | 13–210 ng/mL | 24 hours post-administration | hres.caekb.eg |
Currently, there is a lack of available scientific literature and research findings concerning the biliary excretion of this compound. The role of the biliary system in the elimination of the parent compound or its potential metabolites has not been documented in published studies.
Pharmacokinetic Modeling and Simulation Studies
Pharmacokinetic modeling helps in understanding and predicting the concentration of a drug in the body over time. For tetrahydrozoline, at least one study has employed such modeling to describe its disposition. In a clinical study, researchers used a linear mixed-effects regression model to calculate and predict serum and urine concentrations over time following therapeutic ocular dosing. hres.caekb.eg This modeling approach helps to characterize the absorption and elimination phases of the drug. hres.caekb.eg
The biological half-life of a drug is a key pharmacokinetic parameter indicating the time required for the concentration of the drug in the body to be reduced by half. Multiple studies have consistently determined the mean serum half-life of tetrahydrozoline.
| Compound | Parameter | Value | Source |
|---|---|---|---|
| Tetrahydrozoline | Mean Serum Half-Life | ~6 hours | hres.caacs.orgekb.eg |
In healthy individuals, the biological half-life of tetrahydrozoline is approximately 6 hours. hres.caacs.orgekb.eg This value was determined from serum concentrations measured in healthy volunteers who received the drug via ocular administration. hres.caekb.eg
Toxicological Investigations and Risk Assessment of Tetrahydrozoline Nitrate
Mechanisms of Toxicity and Overdose Syndromes
The toxicity of tetrahydrozoline (B7765393) is primarily an extension of its pharmacological effects, particularly its activity at alpha-adrenergic receptors. When ingested, tetrahydrozoline rapidly crosses the blood-brain barrier, leading to a range of systemic and central nervous system effects dntb.gov.uaedelweisspublications.com.
Ingestion of tetrahydrozoline can lead to profound central nervous system (CNS) depression, a hallmark of its toxicity dntb.gov.uaedelweisspublications.com. This is primarily attributed to its agonistic activity at alpha-2 adrenergic receptors in the brainstem, which inhibits sympathetic outflow. The clinical presentation of CNS depression can range from drowsiness and lethargy to coma medlineplus.govwikipedia.org. Ingestion of even small amounts, particularly in children, has resulted in serious adverse events requiring hospitalization, including sedation and somnolence.
Respiratory depression is a critical and life-threatening consequence of tetrahydrozoline overdose dntb.gov.uaedelweisspublications.com. The depression of the central respiratory drive can lead to shallow breathing, apnea, and cyanosis (blue lips and fingernails) wikipedia.org. The severity of respiratory compromise is often dose-dependent and is a primary concern in the management of tetrahydrozoline poisoning.
Reported CNS and Respiratory Effects of Tetrahydrozoline Overdose
| Effect | Description | References |
|---|---|---|
| CNS Depression | Ranging from lethargy and somnolence to coma. | dntb.gov.uaedelweisspublications.commedlineplus.govwikipedia.org |
| Respiratory Depression | Decreased respiratory rate, apnea. | dntb.gov.uaedelweisspublications.com |
| Hypothermia | Low body temperature due to CNS effects. | dntb.gov.uaedelweisspublications.comwikipedia.org |
| Miosis | Constriction of the pupils. | dntb.gov.ua |
| Hyporeflexia | Decreased reflexes. | dntb.gov.ua |
The cardiovascular effects of tetrahydrozoline are complex and can be biphasic. Initial, transient hypertension may occur due to the stimulation of peripheral alpha-1 adrenergic receptors, leading to vasoconstriction mdpi.com. However, the more predominant and concerning effects are bradycardia (slow heart rate) and hypotension (low blood pressure), which result from the central alpha-2 adrenergic stimulation and subsequent reduction in sympathetic tone dntb.gov.uaedelweisspublications.commdpi.comcvpproducts.com.
Cardiac arrhythmias have also been reported in cases of tetrahydrozoline toxicity. These can include significant bradycardia and, in severe cases, atrioventricular blocks mdpi.comcvpproducts.com. The unopposed parasympathetic activity resulting from the central sympatholytic effect is a key contributor to these cardiac manifestations dntb.gov.uacvpproducts.com.
Cardiovascular Effects of Tetrahydrozoline Overdose
| Effect | Description | References |
|---|---|---|
| Bradycardia | Slow heart rate. | dntb.gov.uaedelweisspublications.commdpi.comcvpproducts.com |
| Hypotension | Low blood pressure. | dntb.gov.uaedelweisspublications.commdpi.comcvpproducts.com |
| Hypertension | Transient high blood pressure may occur initially. | mdpi.comcvpproducts.com |
| Cardiac Arrhythmias | Including atrioventricular block. | mdpi.comcvpproducts.com |
While intended for ophthalmic use to reduce redness, topical application of tetrahydrozoline can lead to adverse ocular effects, particularly with prolonged use. One of the most common is rebound hyperemia, where the redness returns and can be worse than the initial condition upon discontinuation of the drug nih.gov. This is due to a reactive vasodilation following the cessation of the vasoconstrictive effect.
Other reported ocular reactions include mydriasis (dilation of the pupils) and the potential for increased intraocular pressure caymanchem.com. Patients with narrow-angle glaucoma are advised to use tetrahydrozoline with caution due to this risk caymanchem.com.
Preclinical Safety Assessments in Animal Models
In a study involving rabbits, a tetrahydrozoline-loaded in-situ gel formulation was found to be non-irritant and caused no ocular damage, suggesting good topical tolerance in this model nih.gov. Another study assessing systemic toxicity in rabbits after sub-acute exposure to various ocular irritants, including an imidazole compound, noted that while there were no significant signs of inflammation in the cornea, congested blood vessels in the ciliary body were observed, which can be an indicator of inflammation nih.gov.
Acute toxicity data for tetrahydrozoline hydrochloride is available from studies in rodents. The oral LD50 (the dose lethal to 50% of the test population) in rats has been reported as 785 mg/kg, while in mice, it is 4 g/kg cvpproducts.com. These values indicate a degree of toxicity upon ingestion. It is important to note that these studies were conducted with the hydrochloride salt, and while the toxicity is primarily attributed to the tetrahydrozoline moiety, the nitrate (B79036) salt could potentially have a different absorption and distribution profile.
Forensic Toxicology and Misuse Analysis
The properties of tetrahydrozoline that lead to its toxic effects—namely its ability to induce CNS depression and incapacitation—have also led to its misuse in a criminal context.
Tetrahydrozoline has been identified as a substance used in drug-facilitated chemical submission and sexual assault cases dntb.gov.uanih.govpeta.org. Its availability in over-the-counter eye drops makes it easily accessible. When surreptitiously added to a victim's drink, the resulting CNS depression can render them vulnerable and unable to recall the events of the assault nih.govpeta.org.
Forensic analysis in such cases often involves the detection of tetrahydrozoline in biological samples. Several case reports have documented the presence of tetrahydrozoline in the urine of victims of drug-facilitated sexual assault nih.govpeta.orgresearchgate.netresearchgate.net. The detection of tetrahydrozoline in these contexts is a critical piece of evidence in criminal investigations. The co-ingestion of alcohol can potentiate the CNS depressant effects of tetrahydrozoline, further incapacitating the victim nih.govpeta.org.
Forensic Findings in Tetrahydrozoline-Facilitated Assault Cases
| Finding | Details | References |
|---|---|---|
| CNS Depression | Victims present with symptoms of heavy intoxication and incapacitation. | nih.govpeta.org |
| Amnesia | Victims are often unable to recall the events surrounding the assault. | nih.gov |
| Detection in Urine | Tetrahydrozoline has been quantified in the urine of victims post-assault. | nih.govpeta.orgresearchgate.netresearchgate.net |
| Co-ingestants | Often administered with alcohol, which enhances its effects. | nih.govpeta.org |
Accidental Ingestion Incidents in Vulnerable Populations (e.g., Pediatric)
Accidental ingestion of tetrahydrozoline-containing products, such as over-the-counter eye drops and nasal sprays, represents a significant toxicological risk, particularly for pediatric populations. fda.govmdpi.com The U.S. Food and Drug Administration (FDA) has issued warnings regarding serious adverse events in children aged 5 and younger following the accidental swallowing of these products. fda.gov Ingestion of even small amounts, as little as 1 to 2 mL, can lead to severe and life-threatening symptoms due to the potent systemic effects of the compound. fda.govmountsinai.org
Clinical presentations in pediatric cases of tetrahydrozoline ingestion are primarily characterized by central nervous system (CNS) depression and cardiovascular effects. nih.govresearchgate.net Common signs and symptoms reported in case studies include lethargy, somnolence, bradycardia (slow heart rate), respiratory depression, hypotension (low blood pressure), and hypothermia. mdpi.comnih.gov In some instances, more severe effects such as coma, stupor, and decreased respiration have been observed, often necessitating hospitalization for monitoring and supportive care. fda.gov
Investigations into these incidents often reveal that children gain access to the products which are frequently not packaged in child-resistant containers. fda.govnih.gov The circumstances of exposure typically involve children chewing or sucking on the bottles or finding them in accessible locations within the home. fda.gov One case report detailed an 18-month-old child who presented with lethargy, pinpoint pupils, and bradycardia after ingesting milk that had been adulterated with tetrahydrozoline eye drops. nih.gov Toxicological analysis, in this case, revealed significant concentrations of tetrahydrozoline in the child's urine and serum, as well as in the milk sample. nih.gov
The following interactive table summarizes findings from reported pediatric ingestion cases:
Interactive Data Table: Pediatric Tetrahydrozoline Ingestion Cases| Age | Amount Ingested | Clinical Presentation | Outcome |
|---|---|---|---|
| 1 month to 5 years | 0.6 mL to 1.5 bottles | Nausea, vomiting, lethargy, tachycardia, decreased respiration, bradycardia, hypotension, hypertension, sedation, somnolence, mydriasis, stupor, hypothermia, drooling, coma fda.gov | Hospitalization required in 53 reported cases; no deaths reported fda.gov |
| 18 months | Unknown amount of contaminated milk | Diarrhea, vomiting, somnolence, lethargy, "pinpoint" pupils, bradycardia, first-degree heart block nih.gov | Mental status returned to baseline after 20 hours of observation; no specific treatment administered nih.gov |
| 25-day-old infant | 1.5 mL to 3 mL | Severe adverse events including CNS and respiratory depression, bradycardia fda.gov | Not specified |
| 2-year-old child | 1.5 mL to 3 mL | Severe adverse events including CNS and respiratory depression, bradycardia fda.gov | Not specified |
Methodologies for Detection and Quantification in Forensic Samples
The detection and quantification of tetrahydrozoline in forensic samples are crucial for investigating cases of accidental ingestion, as well as in contexts of drug-facilitated crimes. springermedizin.denih.gov Various analytical techniques have been developed and validated for the identification and measurement of tetrahydrozoline in biological matrices such as blood, urine, and serum, as well as in non-biological samples like adulterated beverages. nih.govresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and reliable method for the analysis of tetrahydrozoline in bodily fluids. springermedizin.deresearchgate.net This technique offers high sensitivity and specificity, allowing for both the qualitative identification and quantitative measurement of the compound. The process typically involves an extraction of the drug from the biological matrix, often using an alkaline buffer and organic solvents, followed by analysis using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net Naphazoline (B1676943) is often used as an internal standard in these assays to ensure accuracy. researchgate.net
High-performance liquid chromatography (HPLC) is another common analytical method employed for the determination of tetrahydrozoline. researchgate.netnih.gov Reversed-phase HPLC with UV detection is a validated stability-indicating method for the analysis of tetrahydrozoline hydrochloride in pharmaceutical formulations. researchgate.netnih.gov This method is valued for its precision, accuracy, and ability to separate tetrahydrozoline from potential degradation products and other excipients present in the sample. nih.gov
Other chromatographic and spectrometric methods have also been reported for the analysis of tetrahydrozoline, though GC-MS and HPLC remain the most prevalent in forensic toxicology. researchgate.netresearchgate.net The selection of a particular method may depend on the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the availability of instrumentation.
The following interactive table provides an overview of analytical methodologies for tetrahydrozoline:
Interactive Data Table: Analytical Methods for Tetrahydrozoline Detection| Analytical Technique | Sample Matrix | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood, Plasma, Serum springermedizin.deresearchgate.net | High sensitivity and specificity; considered a gold standard in forensic drug analysis springermedizin.ded-nb.info |
| High-Performance Liquid Chromatography (HPLC) | Ophthalmic solutions, Nasal solutions researchgate.netresearchgate.netnih.gov | Stability-indicating, precise, and accurate for pharmaceutical formulations researchgate.netnih.gov |
| UV-Vis Spectrophotometry | Raw material, Nasal and Ophthalmic solutions nih.gov | Simple and rapid but lacks specificity in the presence of interfering substances nih.gov |
| Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC) | Biological materials ycmou.ac.in | Sensitive techniques for detection and identification of poisons ycmou.ac.in |
Drug Interaction Research
Synergistic Effects with Central Nervous System Depressants (e.g., Ethanol, Sedatives)
The co-ingestion of tetrahydrozoline with central nervous system (CNS) depressants, such as ethanol and sedatives, can lead to significant synergistic effects, potentiating the sedative and depressive actions of both substances. nih.govresearchgate.netwsu.edu This interaction is of particular concern in cases of both accidental ingestion and intentional misuse, including drug-facilitated sexual assault. nih.govnih.gov The mechanism underlying this synergy involves the combined depressant effects on the central nervous system, which can lead to profound sedation, respiratory depression, and cardiovascular instability. researchgate.netpressbooks.pub
Case reports have documented instances where tetrahydrozoline was consumed with alcoholic beverages, resulting in enhanced CNS depression that rendered individuals vulnerable. nih.govresearchgate.net In one reported case, a victim who ingested an unknown amount of eye drops containing tetrahydrozoline mixed with alcohol was described as "heavily intoxicated." nih.gov The combination of ethanol and tetrahydrozoline can amplify the sedative effects, leading to a state of incapacitation. wsu.edu
The interaction between tetrahydrozoline and other CNS depressants is not limited to ethanol. Other substances with sedative properties, such as barbiturates and benzodiazepines, are also expected to have additive or synergistic effects with tetrahydrozoline. pressbooks.pubnih.gov The concurrent use of these substances can increase the risk of severe adverse events, including coma and respiratory arrest. wsu.edupressbooks.pub
Receptor-Mediated Interactions with Other Pharmaceutical Agents
Tetrahydrozoline's pharmacological activity is primarily mediated through its interaction with adrenergic receptors. As a sympathomimetic amine, it acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction. nih.govdrugbank.com This mechanism of action creates the potential for receptor-mediated interactions with other pharmaceutical agents that also modulate the adrenergic system.
Topically applied tetrahydrozoline is systemically absorbed and can produce clinically significant systemic effects. drugs.com Its stimulation of alpha-1 adrenergic receptors can lead to vasoconstriction in the peripheral vasculature. drugs.com This can result in interactions with antihypertensive agents, potentially decreasing their efficacy. drugbank.com Conversely, concomitant use with other sympathomimetic agents could lead to additive pressor effects.
Furthermore, tetrahydrozoline's action is not limited to alpha-1 receptors. It is known to cross the blood-brain barrier and interact with alpha-2 adrenoceptors and imidazoline (B1206853) receptors, which contributes to its systemic effects like hypotension, bradycardia, and sedation. drugbank.com This creates a potential for interactions with drugs that act on these central receptors, such as clonidine and other centrally acting antihypertensives.
There are numerous potential drug interactions with tetrahydrozoline, with many being of moderate to major severity. drugs.comdrugs.com These interactions can involve a wide range of drug classes, including:
Antihypertensives: The vasoconstrictive effects of tetrahydrozoline may counteract the effects of drugs intended to lower blood pressure. drugbank.com
Tricyclic Antidepressants and Monoamine Oxidase Inhibitors (MAOIs): These agents can potentiate the pressor effects of sympathomimetics like tetrahydrozoline, increasing the risk of hypertensive crisis.
Beta-blockers: The effects on heart rate and blood pressure can be complex when combined with beta-adrenergic antagonists.
The following table lists the compounds mentioned in this article:
Synthetic Methodologies and Advanced Chemical Characterization of Tetrahydrozoline Nitrate
Chemical Synthesis Pathways and Reaction Optimization
The synthesis of tetrahydrozoline (B7765393) nitrate (B79036) can be approached through various pathways, primarily involving the formation of the tetrahydrozoline base followed by conversion to the nitrate salt, or by direct modification of the tetrahydrozoline molecule.
Direct nitration is a fundamental method for introducing a nitro group onto an aromatic ring. In the context of tetrahydrozoline, this involves an electrophilic aromatic substitution reaction on the tetralin ring system.
The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Reaction Optimization: The optimization of this reaction is critical to maximize the yield of the desired isomer and minimize the formation of by-products. Key parameters include:
Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and degradation of the substrate. researchgate.net
Molar Ratios: The ratio of nitric acid and sulfuric acid to the tetrahydrozoline base determines the concentration of the nitronium ion and influences the reaction rate. frontiersin.org
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can increase the likelihood of side product formation.
Challenges in the direct nitration of tetrahydrozoline include the potential for the acidic conditions to protonate the nitrogen atoms in the imidazoline (B1206853) ring, which can affect the reactivity and regioselectivity of the nitration on the aromatic ring. researchgate.net
| Parameter | Condition/Variable | Rationale |
|---|---|---|
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the electrophilic nitronium ion (NO₂⁺) for reaction. |
| Temperature | 0 - 10 °C | Controls the exothermic reaction, prevents dinitration and side reactions. researchgate.net |
| Acid Molar Ratio | 1:2 (HNO₃:H₂SO₄) | Optimizes the formation of the nitronium ion while maintaining reaction control. |
| Substrate Concentration | Low to Moderate | Helps manage heat dissipation and prevents localized overheating. |
| Reaction Time | 1 - 4 hours | Ensures completion of the reaction while minimizing by-product formation. |
High-yield synthetic strategies often focus on constructing the core tetrahydrozoline molecule through the formation of the imidazoline ring. This approach avoids the harsh conditions of direct nitration on the final molecule. A documented method involves the reaction of an ethylenediamine (B42938) derivative with a tetralin-based precursor. google.com
One such pathway involves the following steps:
Reaction of 1-cyanotetraline with ethylenediamine monotosylate: These reactants are heated together, causing a condensation and cyclization reaction to form the imidazoline ring attached to the tetralin moiety. This "one-pot" method is advantageous as it avoids the need to isolate intermediate products. google.com
Formation of Tetrahydrozoline Base: The reaction yields the crude tetrahydrozoline base.
Conversion to Nitrate Salt: The purified tetrahydrozoline base is then dissolved in a suitable solvent and treated with nitric acid to form tetrahydrozoline nitrate, which can be isolated as a crystalline solid.
This method offers several advantages, including milder reaction conditions, simpler technology, and a high total yield, reported to reach up to 80.3%. google.com
| Parameter | Condition/Variable | Purpose |
|---|---|---|
| Reactants | 1-cyanotetraline and Ethylenediamine monotosylate | Precursors for the formation of the imidazoline ring. |
| Mass Ratio | 2-5 : 1 (Ethylenediamine monotosylate : 1-cyanotetraline) | Optimizes reactant stoichiometry for maximum conversion. |
| Reaction Temperature | 120 - 210 °C | Provides the necessary activation energy for the condensation and cyclization reaction. |
| Reaction Time | 1 - 5 hours | Drives the reaction to completion. |
| Product Isolation | Cooling, filtration, and washing | Separates the crude tetrahydrozoline base from the reaction mixture. |
Purification Techniques and Process Development for Pharmaceutical Grade Material
Achieving the high purity required for pharmaceutical-grade material necessitates effective purification strategies. For solid compounds like this compound, recrystallization is a primary and highly effective technique. illinois.edumt.com
Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com The process involves:
Solvent Selection: Choosing a solvent (or solvent system) in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com
Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Cooling: The solution is slowly cooled, allowing the pure compound to crystallize while impurities remain in the mother liquor. Slow cooling is essential for the formation of large, pure crystals. researchgate.net
Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried. youtube.com
Advanced Purification and Process Development: For achieving ultra-high purity, multiple recrystallization cycles may be employed. researchgate.net Furthermore, chromatographic techniques are often used, particularly for removing trace impurities that are chemically similar to the final product.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to separate small amounts of persistent impurities. researchgate.net Analytical HPLC is crucial for assessing the purity of the final product and guiding the development of the purification process. jfda-online.com A reported HPLC method for analyzing tetrahydrozoline uses a silica (B1680970) column with a mobile phase of methanol (B129727) and water, demonstrating its utility in separating the compound from other substances. jfda-online.com
| Step | Technique | Key Considerations |
|---|---|---|
| 1. Initial Purification | Recrystallization | Optimal solvent/solvent-pair selection; controlled cooling rate. researchgate.net |
| 2. Secondary Purification | Multiple Recrystallizations | Used when single-pass purity is insufficient. |
| 3. High-Purity Polishing | Preparative Chromatography (e.g., HPLC) | Removes trace-level or structurally similar impurities. researchgate.net |
| 4. Purity Verification | Analytical Chromatography (HPLC, GC) | Quantifies final purity and confirms absence of specified impurities. jfda-online.com |
| 5. Drying | Vacuum Oven | Removes residual solvents to meet pharmacopeial standards. |
Impurity Profiling and Control in Synthetic Batches
Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. rroij.com Controlling these impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. lgcstandards.com Impurities can originate from various sources during the synthesis and storage of this compound.
Sources of Impurities:
Organic Impurities: These can include starting materials, by-products, intermediates, and degradation products. For example, in the synthesis from 1-cyanotetraline, unreacted starting materials or by-products from side reactions could be present. google.com In direct nitration, positional isomers of the nitro group are common by-products.
Inorganic Impurities: Reagents, catalysts, and heavy metals could be present from the manufacturing process.
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.
Analytical Control: A robust analytical program is essential for monitoring and controlling impurities. The control of impurities is a critical issue for healthcare manufacturing. rroij.com Unidentified impurities have been noted in stability testing of products containing tetrahydrozoline, underscoring the need for thorough analysis. medicalbrief.co.za
Chromatographic Methods: HPLC and Gas Chromatography (GC) are the primary tools for impurity profiling. HPLC is widely used for separating and quantifying non-volatile organic impurities lgcstandards.com, while GC, often coupled with Mass Spectrometry (GC-MS), is used for volatile organic compounds and residual solvents. researchgate.net
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate the structure of unknown impurities isolated during the profiling process. researchgate.net
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities.
| Impurity Type | Potential Source | Analytical Method for Control |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction (e.g., 1-cyanotetraline, ethylenediamine). google.com | HPLC, GC-MS |
| Synthesis By-products | Side reactions (e.g., nitration isomers, hydrolysis products). | HPLC, LC-MS lgcstandards.com |
| Degradation Products | Instability of the drug substance under heat, light, or humidity. | Stability-indicating HPLC methods |
| Residual Solvents | Solvents used in synthesis and purification steps. | Headspace GC |
Advanced Analytical Methodologies for Tetrahydrozoline Nitrate Quantification and Profiling
Chromatographic Techniques
Chromatographic methods are fundamental in the separation and quantification of Tetrahydrozoline (B7765393) Nitrate (B79036) from various matrices. These techniques offer high resolution and sensitivity, allowing for the accurate determination of the compound.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds like Tetrahydrozoline. Reversed-Phase HPLC (RP-HPLC) is a common mode used for its quantification.
Several validated RP-HPLC methods have been developed for the determination of tetrahydrozoline hydrochloride, which is analytically comparable to the nitrate salt, in ophthalmic solutions. One such method utilizes a C8 column (125 mm × 4.6 mm i.d., 5 μm) with a mobile phase consisting of a 20:80 (v/v) mixture of acetonitrile and phosphate buffer (pH 3.0). The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 240 nm nih.govresearchgate.net. This method has demonstrated good linearity over a concentration range of 0.025–0.075 mg/mL with a correlation coefficient (r²) of 0.999 nih.govresearchgate.net. The average recovery for this method is reported to be 100.8% with a relative standard deviation of 0.47% nih.govresearchgate.net.
Another established HPLC method employs a silica (B1680970) column with an aqueous-organic mobile phase. This method uses a mixture of methanol (B129727) and water (70:30, v/v) containing 0.03% triethylamine and 0.02% acetic acid, with chlorpheniramine maleate as an internal standard jfda-online.comjfda-online.com. Detection is carried out at 254 nm with a flow rate of 1 mL/min jfda-online.comjfda-online.com. This technique has a quantification limit of 1.0 µg/mL and has shown excellent linearity (r² = 0.9996) over a range of 12.5 to 500 µg/mL jfda-online.comjfda-online.com. The reported average recoveries for this method range from 98.9% to 99.9% jfda-online.comjfda-online.com.
For the simultaneous determination of tetrahydrozoline hydrochloride and other active ingredients, a RP-HPLC system with a Partisil 5 ODS analytical column has been described. The mobile phase for this separation is a mixture of methanol, acetonitrile, and water (50:50:10 v/v), with UV detection at 220 nm nih.gov. Furthermore, a method using a Diamonsil C18 column (4.6 mm × 150 mm, 5 μm) with a mobile phase of methanol-acetate buffer (40:60) and detection at 235 nm has been established for determining tetrahydrozoline hydrochloride and its related substances in eye drops researchgate.net.
| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detector | Wavelength (nm) | Linearity Range | Recovery (%) |
|---|---|---|---|---|---|---|---|
| RP-HPLC | C8 (125 x 4.6 mm, 5 µm) | Acetonitrile/Phosphate Buffer (pH 3.0) (20:80 v/v) | 1.0 | UV | 240 | 0.025–0.075 mg/mL | 100.8 |
| HPLC | Silica | Methanol/Water (70:30 v/v) with 0.03% Triethylamine and 0.02% Acetic Acid | 1.0 | UV | 254 | 12.5–500 µg/mL | 98.9–99.9 |
| RP-HPLC | Partisil 5 ODS | Methanol/Acetonitrile/Water (50:50:10 v/v) | N/A | UV | 220 | N/A | N/A |
| HPLC | Diamonsil C18 (150 x 4.6 mm, 5 µm) | Methanol/Acetate Buffer (40:60) | N/A | UV | 235 | 9.94–497.0 mg/L | 99.86 |
Ultra-Performance Liquid Chromatography (UPLC-UV)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (typically <2 µm). A UPLC-UV method has been developed for the quantitative determination of tetryzoline (B1198887) hydrochloride (TZH) in biological matrices. This method utilizes a C18 column (1.7 µm particle size) with an isocratic elution system. The mobile phase consists of a mixture of methanol and 1% o-phosphoric acid (65:35, v/v) researchgate.net. The separation is achieved at an optimal flow rate of 0.5 mL/min, and detection is performed at a wavelength of 230 nm researchgate.net. This UPLC method is particularly advantageous for its ability to determine TZH in the presence of its potential degradation impurities, highlighting its stability-indicating capabilities researchgate.net.
| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detector | Wavelength (nm) |
|---|---|---|---|---|---|
| UPLC-UV | C18 (1.7 µm) | Methanol/1% o-Phosphoric Acid (65:35 v/v) | 0.5 | UV | 230 |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a high sample throughput and is suitable for the quantification of analytes in various samples. A sensitive and selective HPTLC-densitometric method has been developed for the analysis of tetryzoline hydrochloride. This method employs HPTLC aluminum plates precoated with silica gel 60 F254 as the stationary phase researchgate.net. The mobile phase used for the separation consists of a mixture of ethyl acetate, methanol, and ammonia in a ratio of 10:10:1 (v/v/v) researchgate.net. The densitometric analysis is carried out in the absorbance mode at a wavelength of 216 nm researchgate.net. This system provides compact and well-resolved spots for tetryzoline hydrochloride with an Rf value of 0.31 ± 0.03 researchgate.net. The method has been demonstrated to be stability-indicating, as it can separate the active ingredient from its degradation products formed under various stress conditions researchgate.net.
| Technique | Stationary Phase | Mobile Phase | Detection | Wavelength (nm) | Rf Value |
|---|---|---|---|---|---|
| HPTLC-Densitometry | HPTLC aluminum plates precoated with silica gel 60 F254 | Ethyl Acetate/Methanol/Ammonia (10:10:1 v/v/v) | Densitometric (Absorbance Mode) | 216 | 0.31 ± 0.03 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of tetrahydrozoline, particularly in biological samples such as urine and blood. This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
For the analysis of tetrahydrozoline in biological fluids, a common sample preparation procedure involves liquid-liquid extraction or solid-phase extraction to isolate the compound from the matrix. In one method, the sample is added to an alkaline buffer and the tetrahydrozoline is extracted into an organic solvent. After extraction, the organic layer is separated, dried, and the residue is reconstituted in a suitable solvent, such as a hexane-ethanol mixture, before injection into the GC-MS system. Quantification is typically achieved using selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring specific ions characteristic of tetrahydrozoline. An internal standard, such as naphazoline (B1676943), is often used to improve the accuracy and precision of the quantification. This technique has been successfully used to identify and quantify tetrahydrozoline in the nanogram per milliliter range in urine samples.
Spectrophotometric Approaches
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Tetrahydrozoline Nitrate, although they may be less specific.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and its Derivatives
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Tetrahydrozoline exhibits UV absorbance, which can be utilized for its quantification. Direct UV-Vis spectrophotometry, however, can be prone to interference from other components in a sample matrix that also absorb at similar wavelengths.
To overcome the limitations of direct spectrophotometry, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectrophotometry can enhance the resolution of overlapping spectral bands and reduce the interference from background signals, thereby improving the selectivity of the analysis.
A second-derivative UV spectrophotometric method has been developed for the simultaneous determination of tetrahydrozoline hydrochloride and fluorometholone in eye drops nih.gov. In this method, the d²A/dλ² values are measured in methanol at 226 nm for tetrahydrozoline hydrochloride nih.gov. This approach allows for the quantification of tetrahydrozoline in the presence of another active ingredient by measuring the derivative signal at a wavelength where the other component has a minimal contribution. The relative standard deviation for this method was reported to be 1.06% for tetrahydrozoline hydrochloride nih.gov.
| Technique | Parameter | Solvent | Wavelength (nm) | Relative Standard Deviation (%) |
|---|---|---|---|---|
| Second-Derivative UV Spectrophotometry | d²A/dλ² | Methanol | 226 | 1.06 |
Electrochemical and Voltammetric Sensor Development
Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods for tetrahydrozoline analysis, offering simplicity, rapid response, and cost-effectiveness. nih.gov The core of this approach involves modifying electrode surfaces with nanomaterials to enhance their electrocatalytic activity and, consequently, the sensor's performance. mdpi.com
The performance of electrochemical sensors is significantly improved by modifying the electrode surface, which can increase the electroactive surface area and enhance the kinetics of the electrochemical reaction. researchgate.net Nanoparticles of copper oxide and gold have proven particularly effective for the quantification of tetrahydrozoline.
Copper Oxide Nanoparticle-Modified Electrodes : A novel approach involves the modification of disposable screen-printed carbon electrodes (SPCEs) with a composite of copper oxide nanoparticles and zeolite (CuONPs/ZY). acs.orgnih.gov This modification creates a synergistic electrocatalytic effect that enhances the electrode's performance in the electrooxidation of tetrahydrozoline. acs.orgresearchgate.net The CuONPs/ZY/SPCE sensor demonstrates a well-defined oxidation peak for tetrahydrozoline, indicating a diffusion-controlled reaction mechanism. nih.gov The enhanced surface area and conductivity provided by the nanocomposite lead to improved sensitivity compared to unmodified electrodes. researchgate.net
Gold Nanoparticle-Modified Electrodes : Gold nanoparticles (AuNPs) are widely utilized in electrochemical sensors due to their excellent conductivity, chemical stability, and high surface-area-to-volume ratio. nih.gov For tetrahydrozoline detection, a carbon paste electrode modified with gold nanoparticles (AuNPts/CP) has been developed. abechem.com The presence of AuNPs on the electrode surface facilitates the electron transfer process, leading to a more defined and measurable oxidation peak for tetrahydrozoline. abechem.comresearchgate.net The electrochemical behavior of tetrahydrozoline was studied using this modified electrode, which showed a distinct oxidation peak at approximately 915 mV in the presence of sodium dodecyl sulphate (SDS), which further enhances the signal. abechem.com
The validation of these sensors involves assessing their performance characteristics, including their linear range and detection limits, which are critical indicators of their analytical utility.
| Sensor Type | Linear Range | Limit of Detection (LOD) | Source |
| CuONPs/ZY/SPCE | 0.24 to 57.2 µg mL⁻¹ | 0.0799 µg mL⁻¹ | nih.govresearchgate.net |
| AuNPts/CP Electrode | 1.99×10⁻⁵ to 7.79×10⁻⁵ M | 5.54×10⁻⁶ M | abechem.com |
The choice of voltammetric technique is crucial for achieving selective and sensitive detection of tetrahydrozoline. These techniques apply a varying potential to the electrode and measure the resulting current. mdpi.com
Cyclic Voltammetry (CV) : CV is primarily used to investigate the electrochemical behavior of an analyte. mdpi.com For tetrahydrozoline, CV helps to determine its oxidation potential and to understand the mechanism of the reaction at the nanoparticle-modified electrode surface. acs.orgabechem.com Studies show that tetrahydrozoline undergoes an irreversible oxidation process at both CuONP- and AuNP-modified electrodes. acs.orgabechem.com
Differential Pulse Voltammetry (DPV) : DPV is a highly sensitive technique used for quantitative analysis. nih.gov It offers advantages over other methods by minimizing the background charging current, resulting in a higher signal-to-noise ratio. mdpi.com For the determination of tetrahydrozoline, DPV is the preferred method, providing well-defined peaks with currents proportional to the concentration of the analyte. nih.govabechem.com The CuONPs/ZY/SPCE sensor, for instance, uses DPV for the selective quantification of tetrahydrozoline in various samples, including eye drops and biological fluids. acs.orgnih.gov
Analytical Method Validation Principles and Practices
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. ashdin.com For this compound, validation is typically performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring the reliability and consistency of analytical data. nih.govakjournals.com
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the analysis of tetrahydrozoline hydrochloride, the principles of which are directly applicable to the nitrate salt. nih.gov
Accuracy : This parameter reflects the closeness of the test results to the true value. It is often assessed using recovery studies by spiking a placebo matrix with a known concentration of the analyte. For a validated HPLC method, the average recovery was found to be 100.8%, indicating high accuracy. nih.govresearchgate.net
Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for repeatability and intermediate precision in HPLC analyses of tetrahydrozoline has been shown to be well below the typical acceptance criterion of 2%. nih.govresearchgate.net
Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A validated HPLC method demonstrated excellent linearity for tetrahydrozoline over a concentration range of 0.025–0.075 mg/mL, with a correlation coefficient (r²) of 0.999. nih.govnih.gov
Selectivity : Selectivity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For tetrahydrozoline, this is demonstrated by showing that there is no interference from excipients in the formulation at the retention time of the main peak. nih.govnih.gov
| Validation Parameter | Result | Specification | Source |
| Accuracy (% Recovery) | 100.8% (average) | 98.0% - 102.0% | nih.govresearchgate.net |
| Precision (% RSD) | 0.47% | ≤ 2% | nih.govnih.gov |
| Linearity (r²) | 0.999 | ≥ 0.999 | nih.govjfda-online.com |
| Range | 0.025–0.075 mg/mL | - | nih.govnih.gov |
Ensuring that an analytical method is reliable and transferable between different laboratories, instruments, and analysts is crucial for its practical application. pharmoutsourcing.com
Robustness : The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters. chromatographytoday.com For an HPLC method for tetrahydrozoline, robustness is tested by slightly altering conditions such as the pH of the mobile phase, the mobile phase composition, flow rate, and column temperature. nih.govpharmaguideline.com The results from these variations should show no significant impact on the analytical outcome, with the RSD of the results remaining low. researchgate.net
Ruggedness (Intermediate Precision) : Ruggedness evaluates the reproducibility of test results under various conditions, such as using different analysts, instruments, or laboratories. pharmaguideline.comut.ee For the tetrahydrozoline HPLC method, ruggedness was confirmed by having two different analysts analyze samples on different HPLC systems, with the resulting RSD for the combined analyses being 0.9%, indicating the method is rugged. nih.gov
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. nih.gov This is essential for determining the shelf-life and storage conditions of a pharmaceutical product.
For tetrahydrozoline, a stability-indicating HPLC method was developed by subjecting the drug to forced degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress. nih.govnih.gov The method was able to effectively separate the intact tetrahydrozoline peak from the peaks of any degradation products that were formed. nih.gov This selectivity ensures that any decrease in the concentration of the active ingredient due to degradation over time can be accurately measured, making the method suitable for stability studies. nih.gov
Applications in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Various advanced analytical methodologies have been developed and validated for its determination in bodily fluids, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.
Quantification in Serum, Plasma, and Urine Samples
Gas Chromatography-Mass Spectrometry (GC-MS) has been a well-established method for the determination of tetrahydrozoline in blood, serum, and urine. rsc.orgnih.gov This technique offers high specificity and sensitivity, making it suitable for detecting the low concentrations of the compound typically found in these matrices following therapeutic or unintentional exposure.
The general procedure for GC-MS analysis involves an initial sample preparation step to isolate tetrahydrozoline from the complex biological matrix. This is commonly achieved through liquid-liquid extraction. jfda-online.com An alkaline buffer and organic extraction solvents are added to the plasma, serum, or urine sample. rsc.orgnih.govbirzeit.edu Tetrahydrozoline is then extracted into the organic phase. After separation of the layers, the organic solvent containing the drug is evaporated to dryness and the residue is reconstituted in a suitable solvent before injection into the GC-MS system. rsc.orgnih.govbirzeit.edu For quantitative analysis, a deuterated internal standard, such as D4-tetrahydrozoline, may be added to the samples prior to extraction to account for any loss during sample processing. sci-hub.se Naphazoline has also been utilized as an internal standard in some methods. rsc.orgnih.gov
Studies have reported the detection of tetrahydrozoline in both serum and urine following therapeutic ocular administration. In one study, after the administration of 0.05% tetrahydrozoline eye drops, maximum serum concentrations ranged from 0.068 to 0.380 ng/mL. sci-hub.sesemanticscholar.org In the same study, urine concentrations were found to be significantly higher, with a range of 13 to 210 ng/mL at 24 hours post-administration. sci-hub.sesemanticscholar.org The mean serum half-life of tetrahydrozoline was determined to be approximately 6 hours. sci-hub.sesemanticscholar.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed for the quantification of tetrahydrozoline in serum and urine, offering excellent sensitivity and specificity. sci-hub.se This method has a reported lower limit of quantification (LLOQ) of 0.050 ng/mL. sci-hub.se
| Matrix | Analytical Method | Key Findings |
|---|---|---|
| Serum, Plasma, Urine | GC-MS | Established method for detection and quantification. rsc.orgnih.govbirzeit.edu |
| Serum | LC-MS/MS | Maximum concentrations of 0.068-0.380 ng/mL after therapeutic ocular use. sci-hub.sesemanticscholar.org |
| Urine | GC-MS | Concentrations of 13-210 ng/mL detected 24 hours after therapeutic ocular use. sci-hub.sesemanticscholar.org |
| Serum, Urine | LC-MS/MS | LLOQ of 0.050 ng/mL. sci-hub.se |
Determination in Ocular Fluids (e.g., Aqueous Humor, Tears)
The analysis of tetrahydrozoline in ocular fluids is essential for understanding its local pharmacokinetics and therapeutic effects. Several advanced analytical methods have been developed for its quantification in these specific biological matrices, primarily in preclinical studies involving rabbits.
An ultra-performance liquid chromatographic method with UV detection (UPLC-UV) has been developed and validated for the quantitative determination of tetrahydrozoline hydrochloride in rabbit aqueous humor. nih.gov This method utilized a C18 column and an isocratic elution system with a mobile phase of methanol and 1% o-phosphoric acid (65:35, v/v), with detection at 230 nm. nih.gov The method was successfully applied for the determination of tetrahydrozoline in spiked rabbit aqueous humor samples. nih.gov
Electrochemical sensing platforms have also emerged as a sensitive and cost-effective alternative for the determination of tetrahydrozoline in ocular fluids. A study reported the use of a solid-contact ion-selective electrode for the determination of tetrahydrozoline HCl in rabbit tears. rsc.orgresearchgate.net This method demonstrated a wide linearity range from 1 × 10⁻² to 1 × 10⁻⁷ M and a low limit of detection (LOD) of 1 × 10⁻⁸ M. rsc.orgresearchgate.net Another study detailed a voltammetric sensor for monitoring tetrahydrozoline in eye drop samples and biological fluids, including rabbit tears, with a reported limit of detection of 0.0799 μg mL⁻¹. nih.govacs.org
High-performance liquid chromatography (HPLC) with UV detection is another viable method for the analysis of tetrahydrozoline in ophthalmic preparations, which can be adapted for ocular fluids. A reversed-phase HPLC method using a C8 column and a mobile phase of acetonitrile and phosphate buffer (pH 3.0) has been validated for the analysis of tetrahydrozoline hydrochloride. nih.govnih.gov This method demonstrated good linearity in the range of 0.025 to 0.075 mg/mL with an average recovery of 100.8%. nih.govnih.govresearchgate.net
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery |
|---|---|---|---|---|
| UPLC-UV | Rabbit Aqueous Humor | Not specified | Not specified | Not specified |
| Electrochemical Sensor | Rabbit Tears | 1 × 10⁻² to 1 × 10⁻⁷ M | 1 × 10⁻⁸ M | Not specified |
| Voltammetric Sensor | Rabbit Tears | 0.24 to 57.2 μg mL⁻¹ | 0.0799 μg mL⁻¹ | Not specified |
| RP-HPLC | Ophthalmic Solutions | 0.025–0.075 mg/mL | Not specified | 100.8% |
Clinical Investigations and Therapeutic Efficacy of Tetrahydrozoline Nitrate
Clinical Trial Methodologies and Efficacy Outcomes
Clinical investigations into the efficacy of tetrahydrozoline (B7765393) have varied in methodology, from large case series to controlled studies. A notable case series evaluated the effectiveness of a 0.05% tetrahydrozoline ophthalmic solution in 1,156 patients with allergic or chronic conjunctivitis. The study reported effective decongestion in a high percentage of patients, with a rapid onset of action typically observed immediately and lasting between one to four hours.
In a comparative study, a combination formulation of antazoline (B1665563) and tetryzoline (B1198887) (a salt of tetrahydrozoline) was assessed against levocabastine (B1674950) for the treatment of acute allergic conjunctivitis in 69 patients over a two-week period. While both treatments were effective in reducing subjective and objective ocular symptoms, the antazoline/tetryzoline combination demonstrated a significantly faster onset of action, with relief reported within 30 minutes of the first dose.
While these studies provide valuable insights, a notable gap exists in the literature regarding double-blind, placebo-controlled trials focusing solely on tetrahydrozoline nitrate (B79036) for ocular redness. The majority of available data comes from studies where tetrahydrozoline is either a component of a combination therapy or the control arm is not a placebo.
| Study Design | Patient Population | Intervention | Key Efficacy Outcome | Source |
| Case Series | 1156 patients (age 3-91) with allergic or chronic conjunctivitis | Tetrahydrozoline 0.05% ophthalmic solution | Effective decongestion with immediate onset and duration of 1-4 hours. | |
| Multicenter, Randomized, Controlled Trial | 69 patients with acute allergic conjunctivitis | Antazoline/Tetryzoline eye drops vs. Levocabastine eye drops | Faster onset of action for the Antazoline/Tetryzoline combination (p = 0.0395). |
Management of Ocular Hyperemia and Allergic Conjunctivitis
Tetrahydrozoline nitrate is widely utilized for the temporary relief of ocular hyperemia (redness) and discomfort arising from minor eye irritations and allergic conjunctivitis. Its efficacy stems from its ability to constrict the superficial blood vessels of the conjunctiva.
In a large case series involving 348 patients with allergic conjunctivitis, 0.05% tetrahydrozoline was found to be an effective decongestant. The effectiveness was high both when used with (97.4%) and without (93.5%) concomitant oral antihistamine therapy. Similarly, in 808 patients with chronic conjunctivitis, tetrahydrozoline 0.05% demonstrated effectiveness in 88.7% of cases. The onset of redness improvement was consistently noted as immediate.
While effective for symptomatic relief, it is important to note that tetrahydrozoline does not address the underlying allergic mechanism and is not effective in treating delayed hypersensitivity reactions like contact dermatoconjunctivitis.
Efficacy in Nasal Decongestion Applications
Tetrahydrozoline is also formulated as a nasal decongestant for the temporary relief of stuffy nose caused by the common cold or allergies. By constricting the blood vessels in the nasal passages, it reduces swelling and congestion.
A Cochrane review on the use of nasal decongestants for the common cold found a small benefit for multi-dose treatments in relieving nasal congestion compared to placebo. However, the review highlighted that the evidence was of low quality and did not specifically focus on tetrahydrozoline. A study on a different nasal decongestant, xylometazoline (B1196259), in patients with the common cold, demonstrated a significant decongestant effect compared to placebo, with a rapid onset and duration of up to 10 hours. While this provides some context for the potential efficacy of this class of drugs, specific, robust clinical trial data on the efficacy of this compound for nasal congestion is limited in the contemporary literature.
Pharmacotherapeutic Considerations for Specific Patient Populations (e.g., Pediatric, Geriatric, Pregnancy, and Lactation)
The use of this compound in specific patient populations requires careful consideration due to a lack of extensive clinical trial data and potential for systemic absorption.
Pediatric: The safety and efficacy of tetrahydrozoline ophthalmic solution have not been established in children under 6 years of age. A primary concern in the pediatric population is the risk of accidental ingestion. Swallowing even small amounts of tetrahydrozoline-containing eye drops or nasal sprays can lead to serious adverse events. Reports have documented that the ingestion of 2-5 ml of a 0.05% tetrahydrozoline solution can induce a comatose state in a child.
Geriatric: While generally considered safe for use in the elderly, there is a potential for high concentrations of tetrahydrozoline ophthalmic solution to liberate pigment granules, presumably from the iris. One case report detailed an elderly patient who developed a complete heart block after ingesting a large quantity of tetrahydrozoline eye drops.
Regulatory and Societal Aspects of Tetrahydrozoline Nitrate Research
Public Health Implications of Misuse and Toxicity, and Strategies for Mitigation
While Tetrahydrozoline (B7765393) is effective for its intended topical use, its oral ingestion has significant public health implications due to its potential for severe toxicity, especially in young children. fda.govmountsinai.orgufhealth.org Tetrahydrozoline is an imidazoline (B1206853) derivative with alpha-adrenergic agonist activity. researchgate.netnih.gov When ingested, it can cause serious and life-threatening adverse events. fda.govpoison.org
The most common scenario for toxicity involves the accidental ingestion of over-the-counter eye drops or nasal sprays by children under the age of five. fda.govnih.govnih.gov Ingestion of as little as 1-2 mL can lead to severe symptoms. fda.govmountsinai.org The clinical presentation of Tetrahydrozoline poisoning includes central nervous system depression (drowsiness, lethargy, coma), cardiovascular effects (bradycardia, hypotension), and respiratory depression. ufhealth.orgnih.govthecarlsoncompany.netmdpi.com Other reported symptoms include hypothermia, altered mental status, and changes in pupil size. mountsinai.orgnih.govnih.gov
Beyond accidental pediatric exposures, there are increasing reports of intentional ingestion in adults, either in suicide attempts or for malicious purposes such as drug-facilitated sexual assault or homicide. researchgate.netnih.govresearchgate.net The accessibility of Tetrahydrozoline in over-the-counter products makes it a substance of concern for misuse. researchgate.net
Given these risks, several mitigation strategies have been proposed and implemented:
Child-Resistant Packaging: A primary strategy to prevent accidental pediatric ingestion is the implementation of child-resistant closures on all products containing Tetrahydrozoline. fda.govmountsinai.orgresearchgate.net The U.S. Consumer Product Safety Commission (CPSC) has moved to require such packaging for these products. fda.gov
Public and Caregiver Education: Health authorities, including the FDA, have issued warnings to educate the public about the dangers of accidental ingestion. fda.gov This includes advising parents and caregivers to store these products out of the reach of children at all times. fda.govthecarlsoncompany.netdovemed.com
Poison Control and Emergency Services: Immediate contact with a poison control center (e.g., the toll-free Poison Help Line at 1-800-222-1222 in the US) and seeking emergency medical care is critical in cases of ingestion. fda.govthecarlsoncompany.netdovemed.com Treatment is primarily supportive, focusing on managing respiratory and cardiovascular symptoms. mountsinai.orgnih.gov
Warning Labels: Clear and prominent warning labels on product packaging can help inform consumers about the severe risks associated with ingestion. researchgate.net
| Aspect | Details |
|---|---|
| Primary Affected Population | Children aged 5 years and younger due to accidental ingestion. fda.govnih.gov |
| Toxic Dose (Pediatric) | As little as 1-2 mL of a 0.05% solution can cause serious adverse events. fda.govmountsinai.org |
| Common Symptoms of Toxicity |
|
| Mitigation Strategies |
|
Environmental Impact Assessments and Green Chemistry Principles in Synthesis and Analysis
The environmental footprint of pharmaceutical compounds like Tetrahydrozoline nitrate (B79036) is a growing area of concern, encompassing the entire lifecycle from synthesis to disposal. The application of green chemistry and green analytical chemistry principles aims to minimize this impact.
The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nrigroupindia.comwjpmr.comrjpn.orgresearchgate.net In the synthesis of Tetrahydrozoline and other active pharmaceutical ingredients, these principles encourage:
Waste Prevention: Designing synthetic routes that minimize the generation of waste. rjpn.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. mdpi.comjddhs.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. rjpn.orgmdpi.com
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources.
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. mdpi.com
In the context of pharmaceutical analysis, Green Analytical Chemistry (GAC) seeks to reduce the environmental impact of quality control and research laboratory procedures. nrigroupindia.commdpi.compreprints.org Conventional analytical methods, such as HPLC, often use large volumes of hazardous organic solvents. nrigroupindia.comjddhs.com GAC promotes the development of methods that reduce solvent and energy consumption and minimize waste generation. cu.edu.eg
A key tool for evaluating the environmental friendliness of an analytical method is the Analytical Eco-Scale . cu.edu.egresearchgate.netnih.gov This semi-quantitative tool assigns a score to an analytical procedure based on penalty points. nih.gov An ideal "green" analysis starts with a base score of 100, from which penalty points are subtracted for each parameter that deviates from the green ideal, such as the amount and hazard of reagents used, energy consumption, and waste generated. researchgate.netnih.gov A score above 75 indicates an excellent green analysis, 50-75 is acceptable, and below 50 is inadequate. nih.gov For example, a study developing an eco-friendly HPLC method for Tetrahydrozoline hydrochloride and Fluorometholone calculated an excellent Eco-Scale score of 83 for the method. akjournals.com
| Parameter | Basis for Penalty Points (PP) | Example |
|---|---|---|
| Reagents | Penalty points are calculated based on the amount of each reagent and its associated hazard (based on Globally Harmonized System pictograms). | Using >100 mL of a flammable, toxic solvent would incur significant penalty points. |
| Energy Consumption | Penalty points are assigned for each instrument used based on its power consumption and duration of use. | An HPLC system running for a long analysis time consumes more energy and receives more penalty points than a rapid UV-spectrophotometry method. |
| Occupational Exposure | Considers the potential risks to the analyst during the procedure. | An automated, closed-system procedure would have fewer penalty points than a manual procedure involving open handling of hazardous substances. |
| Waste Generation | Penalty points are based on the total mass and hazard level of the waste produced. | Methods that generate large volumes of toxic waste are penalized more heavily. |
| Final Score Calculation | Eco-Scale Score = 100 - Total Penalty Points A higher score indicates a greener, more environmentally friendly method. nih.gov |
Q & A
Q. How are impurities like ethanolamine controlled during industrial-scale synthesis of this compound?
- Methodological Answer : Ethanolamine is neutralized with excess nitric acid post-synthesis, forming water-soluble nitrate salts removed via filtration. Residual levels are monitored using ion chromatography, with acceptance criteria ≤500 ppm . Process validation includes three consecutive batches meeting European Pharmacopoeia impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
